
1-(3-Amino-2-mercaptophenyl)-3-bromopropan-1-one
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Overview
Description
1-(3-Amino-2-mercaptophenyl)-3-bromopropan-1-one is an organic compound with the molecular formula C9H10BrNOS and a molecular weight of 260.15 g/mol . This compound features a bromine atom, an amino group, and a mercapto group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(3-Amino-2-mercaptophenyl)-3-bromopropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-2-mercaptophenol and 3-bromopropan-1-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(3-Amino-2-mercaptophenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Scientific Research Applications
1-(3-Amino-2-mercaptophenyl)-3-bromopropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-mercaptophenyl)-3-bromopropan-1-one involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
1-(3-Amino-2-mercaptophenyl)-3-bromopropan-1-one can be compared with similar compounds such as:
1-(3-Amino-2-mercaptophenyl)-2-bromopropan-1-one: This compound has a similar structure but differs in the position of the bromine atom.
1-(3-Amino-2-mercaptophenyl)-1-bromopropan-2-one: Another structural isomer with different reactivity and applications.
Biological Activity
1-(3-Amino-2-mercaptophenyl)-3-bromopropan-1-one, with the CAS number 1806574-94-6, is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H10BrNOS
- Molecular Weight : 260.15 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its structural features:
- Amino Group : The amino group can form hydrogen bonds with various biological macromolecules, facilitating interactions with enzymes and receptors.
- Mercapto Group : The mercapto group may participate in redox reactions and can interact with electrophilic sites in proteins, potentially leading to modulation of enzyme activity.
- Bromine Atom : The presence of bromine enhances the compound's electrophilicity, allowing it to engage in nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives can inhibit bacterial growth by disrupting cellular functions.
Antioxidant Activity
The mercapto group is known for its antioxidant properties, which may help in scavenging free radicals and reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage and maintaining cellular health.
Cytotoxicity Studies
Cytotoxicity assays reveal that this compound exhibits selective cytotoxic effects on cancer cell lines. The compound has been tested against various cancer types, showing promise as a potential therapeutic agent.
Data Table: Summary of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Antioxidant | Scavenging free radicals | |
Cytotoxicity | Selective effects on cancer cells |
Case Study 1: Antimicrobial Efficacy
In a study conducted on various bacterial strains, this compound demonstrated effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests potential applications in treating bacterial infections.
Case Study 2: Cancer Cell Line Testing
A series of in vitro experiments evaluated the cytotoxic effects of the compound on human breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency as an anticancer agent.
Properties
Molecular Formula |
C9H10BrNOS |
---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
1-(3-amino-2-sulfanylphenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C9H10BrNOS/c10-5-4-8(12)6-2-1-3-7(11)9(6)13/h1-3,13H,4-5,11H2 |
InChI Key |
UFKGSRVYRQPYTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)S)C(=O)CCBr |
Origin of Product |
United States |
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